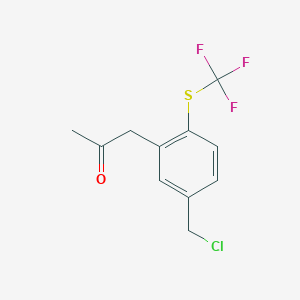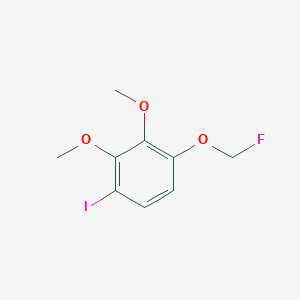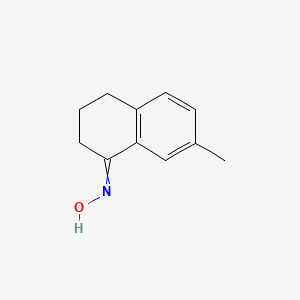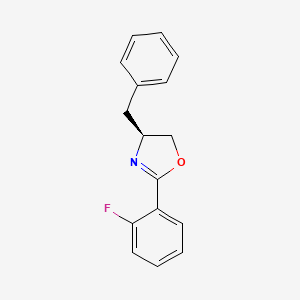
(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a fluorophenyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group makes it particularly useful in fluorescence-based assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate specific signaling pathways, resulting in therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-Benzyl-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole
- (4S)-4-Benzyl-2-(2-chlorophenyl)-4,5-dihydro-1,3-oxazole
- (4S)-4-Benzyl-2-(2-bromophenyl)-4,5-dihydro-1,3-oxazole
Uniqueness
Compared to similar compounds, (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole exhibits unique properties due to the presence of the fluorophenyl group. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H14FNO |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14FNO/c17-15-9-5-4-8-14(15)16-18-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2/t13-/m0/s1 |
Clave InChI |
DLOMMWMYZPIYHQ-ZDUSSCGKSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
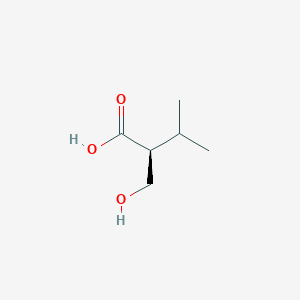
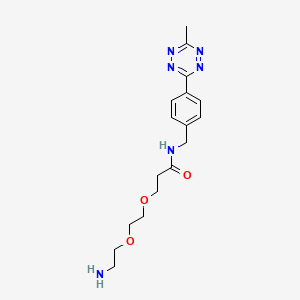
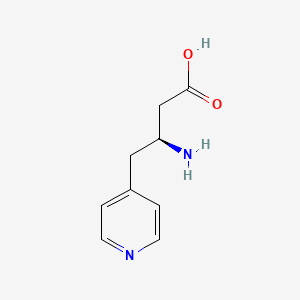
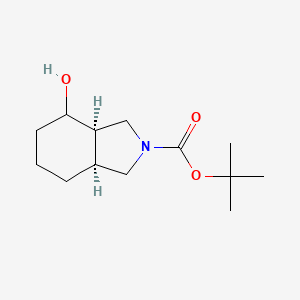
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)



